Boc-L-Serine-beta-Lactone

Descripción

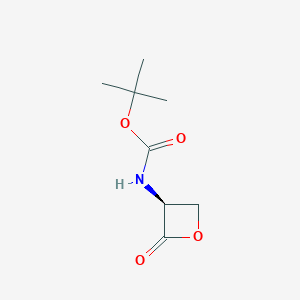

Structure

3D Structure

Propiedades

IUPAC Name |

tert-butyl N-[(3S)-2-oxooxetan-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4/c1-8(2,3)13-7(11)9-5-4-12-6(5)10/h5H,4H2,1-3H3,(H,9,11)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRJDEHQWXAPGBG-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1COC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1COC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376803 | |

| Record name | tert-Butyl [(3S)-2-oxooxetan-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98541-64-1 | |

| Record name | tert-Butyl [(3S)-2-oxooxetan-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the History of β-Lactone Synthesis

β-Lactones, or 2-oxetanones, are a class of four-membered cyclic esters that have garnered significant attention in organic chemistry. Their inherent ring strain makes them valuable synthetic intermediates, capable of undergoing a variety of ring-opening reactions to produce other functional groups. Furthermore, many natural products and pharmaceutically active compounds feature the β-lactone motif, highlighting their importance in medicinal chemistry and drug development. This guide provides an in-depth look at the historical evolution of β-lactone synthesis, detailing key methodologies, their mechanisms, and practical applications.

Early Discoveries and Foundational Methods

The exploration of β-lactone chemistry began in the late 19th and early 20th centuries. The first synthesis of a β-lactone was reported by Einhorn in 1883. Early methods were foundational, establishing the two primary strategies for forming the strained four-membered ring that are still relevant today: intramolecular cyclization and intermolecular cycloaddition.

Lactonization of β-Hydroxy Carboxylic Acids

One of the most straightforward conceptual approaches to β-lactones is the intramolecular dehydration of β-hydroxy carboxylic acids. This method involves the formation of an ester linkage between the carboxylic acid and the hydroxyl group at the β-position. Due to the thermodynamic stability of the five- and six-membered γ- and δ-lactones, the formation of the strained four-membered β-lactone ring requires specific dehydrating agents to facilitate the cyclization.

Another classical approach is the intramolecular displacement of a halide from a β-halocarboxylate salt. This reaction proceeds via an SN2 mechanism, where the carboxylate anion acts as a nucleophile, attacking the carbon bearing the halogen to close the ring.

The Staudinger [2+2] Cycloaddition

A landmark discovery in the synthesis of four-membered rings came from Hermann Staudinger in 1907. He found that ketenes react with imines in a [2+2] cycloaddition to produce β-lactams, the nitrogen analogues of β-lactones. This reaction, now known as the Staudinger synthesis, became particularly important with the elucidation of the structure of penicillin in the 1940s.

The principle was soon extended to the synthesis of β-lactones through the reaction of ketenes with aldehydes or ketones. This reaction is a formal [2+2] cycloaddition and has become one of the most versatile methods for β-lactone synthesis. The reaction is generally believed to proceed through a two-step mechanism involving a zwitterionic intermediate, which then undergoes ring closure. The stereochemical outcome of the reaction is influenced by the competition between direct ring closure and isomerization of this intermediate.

Mechanism and Stereoselectivity

The reaction between a ketene and an aldehyde begins with a nucleophilic attack from the aldehyde oxygen onto the central carbon of the ketene, forming a zwitterionic intermediate. This intermediate then undergoes ring closure to form the β-lactone. The stereoselectivity of the Staudinger cycloaddition is a critical aspect and is largely determined by the electronic properties of the substituents on both the ketene and the aldehyde.

-

Electron-donating groups on the ketene and electron-withdrawing groups on the aldehyde tend to accelerate the direct ring closure, favoring the formation of cis-β-lactones.

-

Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the aldehyde slow down the ring closure, allowing for isomerization of the intermediate, which often leads to the thermodynamically more stable trans-β-lactone.

Quantitative Data for Staudinger Cycloadditions

The versatility of the Staudinger cycloaddition is demonstrated by the wide range of substrates that can be employed, often with high yields and stereoselectivity.

| Ketene Precursor | Aldehyde | Catalyst/Base | Conditions | Yield (%) | dr (cis:trans) | ee (%) | Reference |

| Phenylacetyl chloride | Benzaldehyde | Et3N | Toluene, RT | 85 | >95:5 | - | (Generic Example) |

| Acetoxyacetyl chloride | 3,4,5-Trimethoxybenzaldehyde | Et3N | Toluene, 0°C to RT | 90 | >98:2 | - | |

| Methyl(phenyl)ketene | Benzaldehyde | Chiral N-heterocyclic carbene | Toluene, -20°C | 95 | 93:7 | 99 | |

| Dichloroketene | Chloral | Quinine | Toluene, -50°C | 91 | - | 98 | (Wynberg, 1980s) |

Experimental Protocol: Catalytic Asymmetric Synthesis of a β-Lactone

This protocol is adapted from the work of Fu and coworkers for the enantioselective synthesis of β-lactams, which is mechanistically analogous to β-lactone synthesis.

Reaction: Asymmetric [2+2] cycloaddition of an unsymmetrical ketene with an imine (or aldehyde for β-lactone).

Materials:

-

Acid Chloride (e.g., Propionyl chloride, 1.2 mmol)

-

Imine or Aldehyde (1.0 mmol)

-

Chiral Catalyst (e.g., Planar-chiral 4-(pyrrolidino)pyridine derivative, 0.1 mmol, 10 mol %)

-

Proton Sponge (e.g., 2,6-Lutidine, 1.2 mmol)

-

Anhydrous Solvent (e.g., Toluene or CH2Cl2, 5 mL)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the imine (or aldehyde), the chiral catalyst, and the anhydrous solvent.

-

Cool the mixture to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.

-

In a separate flame-dried flask, prepare a solution of the acid chloride and the proton sponge in the same anhydrous solvent.

-

Using a syringe pump, add the acid chloride/proton sponge solution to the cooled solution of the imine/catalyst over a period of 4-6 hours to generate the ketene in situ.

-

After the addition is complete, allow the reaction to stir at the same temperature for an additional 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.

-

Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched β-lactone.

Advances in Asymmetric Synthesis

While early methods provided access to racemic β-lactones, the demand for enantiomerically pure compounds for pharmaceutical applications drove the development of asymmetric syntheses.

Chiral Catalysts in [2+2] Cycloadditions

A significant breakthrough was the use of chiral Lewis bases as catalysts in the Staudinger reaction. In the 1980s, Wynberg demonstrated that cinchona alkaloids like quinine could catalyze the reaction between ketene and chloral to produce a β-lactone with high enantioselectivity. This approach relies on the formation of a chiral ammonium enolate intermediate, which then reacts with the aldehyde in a stereocontrolled manner. Since then, a variety of chiral catalysts, including N-heterocyclic carbenes (NHCs) and planar-chiral derivatives of 4-(pyrrolidino)pyridine, have been developed, enabling highly enantioselective and diastereoselective syntheses of a wide range of β-lactones.

Ring-Expansion Carbonylation of Epoxides

A more modern and atom-economical approach to β-lactones is the ring-expansion carbonylation (REC) of epoxides. This method utilizes readily available epoxides and carbon monoxide as starting materials. Pioneering work in this area led to the development of bimetallic catalytic systems, often consisting of a Lewis acidic cation and a nucleophilic cobalt carbonylate anion, such as [(salph)Al(THF)2]+[Co(CO)4]−.

The catalytic cycle is proposed to involve several key steps:

-

Activation: The Lewis acid activates the epoxide.

-

Ring-Opening: The nucleophilic cobalt carbonylate attacks the activated epoxide, opening the ring.

-

CO Insertion: A molecule of carbon monoxide inserts into the cobalt-alkyl bond to form a cobalt-acyl species.

-

Ring-Closure: The acyl group undergoes intramolecular nucleophilic attack, closing the four-membered ring and displacing the catalyst.

-

Catalyst Regeneration: The catalyst is regenerated, ready for the next cycle.

This method is particularly powerful as the stereochemistry of the epoxide is often transferred to the β-lactone product.

Quantitative Data for Epoxide Carbonylation

The Coates group has extensively studied this methodology, demonstrating its efficiency with various epoxides.

| Epoxide | Catalyst | CO Pressure | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Propylene oxide | [(salph)Al(THF)2][Co(CO)4] | 880 psi | 50 | 1 | 95 | Coates, 2002 |

| 1-Butene oxide | [(salph)Al(THF)2][Co(CO)4] | 880 psi | 50 | 2 | 89 | Coates, 2002 |

| (R)-Propylene oxide | [(salph)Al(THF)2][Co(CO)4] | 880 psi | 50 | 1 | 94 | Coates, 2002 |

| Hexene oxide | [(TPP)CrCl] / [(acetyl)Co(CO)2dppp] | 60 bar | 80 | 20 | 93 | Yoon & co-workers |

| Propylene oxide | [(OEP)Cr(THF)2][Co(CO)4] | 1 atm | 25 | 24 | >99 | Kramer et al., 2006 |

(salph) = N,N'-bis(3,5-di-tert-butylsalicylidene)phenylenediamino; (OEP) = Octaethylporphyrinato

Experimental Protocol: Epoxide Carbonylation at Atmospheric Pressure

This protocol is a generalized procedure based on the work of Kramer, Lobkovsky, and Coates, which made the reaction more accessible by avoiding high-pressure equipment.

Materials:

-

Epoxide (e.g., Propylene oxide, 10 mmol)

-

Catalyst (e.g., [(OEP)Cr(THF)2][Co(CO)4], 0.05 mmol, 0.5 mol %)

-

Anhydrous, degassed solvent (e.g., Diethyl ether or THF, 20 mL)

-

Carbon Monoxide (CO) gas balloon

-

Schlenk flask and standard Schlenk line equipment

Procedure:

-

In a glovebox, add the catalyst to a flame-dried Schlenk flask equipped with a magnetic stir bar.

-

Remove the flask from the glovebox and connect it to a Schlenk line.

-

Add the anhydrous, degassed solvent via cannula, followed by the epoxide via syringe.

-

Purge the flask with CO gas by evacuating and backfilling three times.

-

Leave the flask under a positive pressure of CO (from a balloon) and stir the reaction mixture vigorously at room temperature (or slightly elevated temperature, e.g., 40-50 °C).

-

Monitor the reaction progress by taking aliquots and analyzing them by GC or 1H NMR spectroscopy.

-

Once the reaction is complete (typically 12-24 hours), vent the CO atmosphere in a fume hood.

-

The catalyst can often be precipitated by adding a non-polar solvent (e.g., pentane) and removed by filtration.

-

The filtrate is concentrated under reduced pressure, and the resulting crude β-lactone can be purified by vacuum distillation or chromatography.

Biocatalytic and Biomimetic Approaches

Reflecting a broader trend in organic synthesis, the development of biocatalytic methods for β-lactone production has recently gained traction. Nature produces a variety of β-lactone-containing natural products, and understanding their biosynthetic pathways offers inspiration for new synthetic strategies.

Enzymes such as β-lactone synthetases have been identified that can catalyze the formation of the strained ring from β-hydroxy acid precursors, often via activation with ATP. These enzymatic processes occur under mild, aqueous conditions with high stereospecificity. While still an emerging field, harnessing these enzymatic pathways or developing small-molecule catalysts that mimic their function represents a promising future direction for sustainable and highly selective β-lactone synthesis.

Conclusion and Future Outlook

The synthesis of β-lactones has evolved significantly from the initial discoveries of intramolecular cyclizations. The development of the powerful Staudinger [2+2] cycloaddition provided a general and versatile route, which was later refined through the advent of asymmetric catalysis to grant access to enantiopure building blocks. More recently, atom-economical methods like the ring-expansion carbonylation of epoxides have become prominent, offering high efficiency and stereocontrol.

For researchers, scientists, and drug development professionals, the diverse and ever-expanding toolkit for β-lactone synthesis provides numerous opportunities. Future developments will likely focus on enhancing the sustainability of these methods, expanding their substrate scope, and discovering new catalytic systems with even greater efficiency and selectivity. The continued exploration of biocatalytic and biomimetic strategies holds particular promise for environmentally benign and highly sophisticated approaches to these valuable synthetic intermediates.

The Discovery and Isolation of Naturally Occurring Beta-Lactones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-lactones, a class of four-membered cyclic esters, represent a fascinating and biologically significant family of naturally occurring compounds. Since the discovery of the first member, anisatin, in 1952, over 30 distinct core scaffolds of beta-lactone natural products have been identified from a wide array of organisms, including bacteria, fungi, plants, and marine life.[1][2][3] Their inherent ring strain makes them reactive electrophiles, a property that underpins their potent and diverse biological activities, which range from antibiotic and antifungal to antitumor and enzyme-inhibiting.[1][2] This technical guide provides an in-depth overview of the discovery and isolation of these valuable natural products, with a focus on key classes, experimental protocols, and their mechanisms of action.

Introduction to Beta-Lactones

The beta-lactone ring is a four-membered heterocycle containing an ester group. This structural motif is relatively rare in nature compared to its five- and six-membered counterparts (gamma- and delta-lactones, respectively).[4] The significant ring strain of the beta-lactone ring makes it susceptible to nucleophilic attack, leading to ring-opening. This reactivity is central to the biological activity of many beta-lactone-containing natural products, which often act as covalent inhibitors of enzymes.[1]

Key Classes of Naturally Occurring Beta-Lactones and Their Discovery

A diverse array of beta-lactone natural products has been discovered, many with significant therapeutic potential. Some of the most prominent examples are detailed below.

Anisatin

The journey into the world of naturally occurring beta-lactones began with the isolation of anisatin in 1952.[1] This highly toxic compound was isolated from the seeds of the Japanese star anise, Illicium anisatum. Its complex polycyclic structure, featuring a beta-lactone ring, presented a significant challenge for structural elucidation at the time.

Proteasome Inhibitors: Lactacystin and Salinosporamide A

-

Lactacystin , isolated from Streptomyces species, was the first non-peptidic proteasome inhibitor to be discovered.[5] Its active form, omuralide (clasto-lactacystin β-lactone), is a potent and specific inhibitor of the 20S proteasome, a key cellular machine responsible for protein degradation.[5][6] This discovery opened up new avenues for cancer therapy research.

-

Salinosporamide A (Marizomib) , produced by the marine bacterium Salinispora tropica, is another potent proteasome inhibitor that has entered clinical trials for the treatment of cancer.[5][7] It exhibits a broad spectrum of activity against all three catalytic subunits of the proteasome.[8]

Lipase and Fatty Acid Synthase Inhibitors: Lipstatin and Ebelactones

-

Lipstatin , isolated from Streptomyces toxytricini, is a potent inhibitor of pancreatic lipase.[9] Its hydrogenated derivative, Orlistat, is a clinically approved anti-obesity drug.[10] Lipstatin also inhibits fatty acid synthase, a key enzyme in lipid biosynthesis.[11]

-

Ebelactones A and B , produced by Streptomyces aburaviensis, are also potent inhibitors of lipases and esterases.

Antibiotics: Obafluorin and Hymeglusin

-

Obafluorin , produced by Pseudomonas fluorescens, is a beta-lactone with broad-spectrum antibacterial activity.[12][13] It targets threonyl-tRNA synthetase, an essential enzyme in protein synthesis.[14]

-

Hymeglusin , a fungal metabolite, is a potent inhibitor of HMG-CoA synthase, a key enzyme in the mevalonate pathway, which is essential for the biosynthesis of cholesterol and other isoprenoids.[4][5] This compound has shown antifungal and antibacterial activity.[1][5]

Experimental Protocols for Isolation and Purification

The isolation of beta-lactones from their natural sources typically involves a multi-step process of fermentation, extraction, and chromatography. The inherent instability of the beta-lactone ring requires careful handling and often the use of mild purification conditions.

General Workflow for Microbial Natural Product Isolation

The following diagram illustrates a general workflow for the isolation and purification of natural products from microbial fermentation.

Caption: General experimental workflow for the isolation of microbial natural products.

Detailed Protocol: Isolation of Salinosporamide A from Salinispora tropica

This protocol is adapted from the methods described for the cGMP manufacturing of Salinosporamide A.[15]

-

Fermentation: A wild-type strain of Salinispora tropica (e.g., CNB-476) is cultured in a large-scale saline fermentation medium. To overcome the instability of the beta-lactone ring in the aqueous environment and to mitigate foaming, a solid resin is added to the fermentation broth to capture the produced salinosporamide A.[15]

-

Extraction:

-

At the end of the fermentation, the resin with the adsorbed product is harvested.

-

The resin is then washed with a suitable organic solvent, such as ethyl acetate, to elute the salinosporamide A.

-

The solvent is evaporated under reduced pressure to yield a crude extract.

-

-

Purification:

-

The crude extract is subjected to bioactivity-guided fractionation.[15]

-

Initial purification is typically performed using column chromatography on silica gel.

-

Further purification is achieved by high-performance liquid chromatography (HPLC), often using a reversed-phase column.

-

The purity of the fractions is monitored by analytical techniques such as thin-layer chromatography (TLC) and HPLC.

-

-

Characterization: The structure and purity of the isolated salinosporamide A are confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography.[15]

Detailed Protocol: Isolation of Lipstatin from Streptomyces toxytricini

The following protocol is based on established methods for lipstatin isolation.[16]

-

Fermentation: Streptomyces toxytricini is cultured in a suitable production medium. The fermentation is typically carried out for several days with orbital shaking.[8]

-

Extraction:

-

Purification:

-

The crude extract is dissolved in methanol and centrifuged to remove insoluble material.[16]

-

The resulting supernatant is further purified by semipreparative HPLC using a reversed-phase column with a water/acetonitrile gradient containing a small amount of formic acid.[16]

-

Fractions containing lipstatin are collected and the solvent is evaporated.

-

-

Characterization: The identity and purity of the isolated lipstatin are confirmed using HPLC, NMR, and MS.

Spectroscopic Characterization

The structural elucidation of beta-lactones relies heavily on modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for determining the carbon skeleton and stereochemistry of beta-lactones. For example, in the ¹³C NMR spectrum of anisatin derivatives, the carbonyl carbon of the beta-lactone ring typically resonates around 174-177 ppm.[17]

Table 1: Representative ¹³C NMR Chemical Shifts (ppm) for Anisatin Derivatives [17]

| Carbon | Anisatin Derivative 2 | Anisatinic Acid Derivative 8 |

| C-13 (β-lactone C=O) | 174.2 | 176.8 |

| C-3a | 84.6 | 84.8 |

| C-5 | 74.3 | 74.5 |

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a valuable tool for identifying the characteristic functional groups present in beta-lactones. The carbonyl stretching vibration (νC=O) of the strained four-membered ring is a particularly diagnostic feature, typically appearing at a higher frequency (around 1820-1850 cm⁻¹) compared to less strained lactones or open-chain esters.

Biological Activity and Mechanism of Action

The biological activity of beta-lactones is often attributed to their ability to act as covalent inhibitors of enzymes.

Quantitative Biological Data

The potency of beta-lactone natural products is often quantified by their half-maximal inhibitory concentration (IC₅₀) against specific enzymes or cell lines, or their minimum inhibitory concentration (MIC) against microbial strains.

Table 2: IC₅₀ Values of Selected Beta-Lactone Natural Products

| Compound | Target/Cell Line | IC₅₀ (nM) | Reference |

| Salinosporamide A | 20S Proteasome (purified) | 1.3 | |

| HCT-116 (colon cancer) | < 10 | [15] | |

| Omuralide | 20S Proteasome | ~65 | [5] |

| Lactacystin | Rat C6 glioma cells | ~10,000 | [5] |

| Lipstatin | Pancreatic lipase | 140 | [9] |

| Hymeglusin | HMG-CoA synthase | 120 | [1] |

Table 3: MIC Values of Selected Beta-Lactone Antibiotics

| Compound | Microbial Strain | MIC (µg/mL) | Reference |

| Obafluorin | MRSA | 2 | [1] |

| B. subtilis | 4 | [1] | |

| E. coli ATCC 25922 | 256 | [1] | |

| Hymeglusin | Candida albicans | 20 | [1] |

Signaling Pathways and Mechanisms of Action

Salinosporamide A exerts its anticancer effects by inhibiting the proteasome, leading to the accumulation of pro-apoptotic proteins and ultimately cell death. The signaling pathway involves the activation of caspases and the mitochondrial-mediated apoptotic pathway.

Caption: Signaling pathway of proteasome inhibition by Salinosporamide A.

Beta-lactones can act as mechanism-based inhibitors of serine proteases. The nucleophilic serine residue in the enzyme's active site attacks the electrophilic carbonyl carbon of the beta-lactone, leading to the formation of a covalent acyl-enzyme intermediate and ring-opening of the lactone. This effectively inactivates the enzyme.

Caption: General mechanism of serine protease inhibition by a beta-lactone.

Conclusion

Naturally occurring beta-lactones are a rich source of structurally diverse and biologically potent molecules. Their unique chemical reactivity makes them valuable leads for drug discovery, particularly in the areas of oncology and infectious diseases. The continued exploration of microbial and other natural sources, coupled with advances in isolation and spectroscopic techniques, promises the discovery of novel beta-lactone natural products with significant therapeutic potential. This guide has provided a comprehensive overview of the key aspects of the discovery and isolation of these fascinating compounds, offering a valuable resource for researchers in the field.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Binding site for fungal beta-lactone hymeglusin on cytosolic 3-hydroxy-3-methylglutaryl coenzyme A synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Biochemical and Structural Basis for Inhibition of Enterococcus faecalis HMG-CoA Synthase, mvaS, by Hymeglusin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enhanced Isolation of Streptomyces from Different Soil Habitats in Calamba City, Laguna, Philippines using a Modified Integrated Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 8. Streptomyces lactacystinicus OM-6519 | Type strain | DSM 42136, NBRC 110082, JCM 10101 | BacDiveID:130713 [bacdive.dsmz.de]

- 9. Isolating extracellular protein from Streptomyces - ActinoBase [actinobase.org]

- 10. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]

- 11. m.youtube.com [m.youtube.com]

- 12. rsc.org [rsc.org]

- 13. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. electronicsandbooks.com [electronicsandbooks.com]

- 17. Isolation and Purification of Natural Products from Microbial Cultures | Springer Nature Experiments [experiments.springernature.com]

A Technical Guide to the Theoretical Properties of Boc-L-Serine-β-Lactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-L-Serine-β-lactone, a chiral building block incorporating a strained four-membered β-lactone ring, is a versatile reagent in synthetic organic chemistry. Its unique reactivity makes it a valuable precursor for the synthesis of modified amino acids, peptides, and various biologically active molecules. This technical guide provides an in-depth overview of the theoretical properties of Boc-L-Serine-β-lactone, including its physicochemical characteristics, synthesis, and reactivity. Detailed experimental protocols and visual diagrams are included to facilitate a comprehensive understanding for researchers in drug development and medicinal chemistry.

Physicochemical Properties

Boc-L-Serine-β-lactone, also known as (S)-3-(tert-Butoxycarbonylamino)-2-oxetanone, is a white to off-white powder.[1] Its fundamental properties are summarized in the table below, providing a quick reference for experimental design and characterization.

| Property | Value | Source |

| Molecular Formula | C₈H₁₃NO₄ | [1][2][3] |

| Molecular Weight | 187.19 g/mol | [2][3][4] |

| Melting Point | 120 - 124 °C | [1] |

| Boiling Point | 318 - 320 °C | [1] |

| Optical Rotation | [α]D20 = -26 ± 2° (c=1 in ACN) | [1] |

| CAS Number | 98541-64-1 | [1][5] |

| Appearance | White or off-white powder | [1] |

| Purity | ≥97% to ≥98% (HPLC) | [1][3] |

| Storage Conditions | 2°C - 8°C or -10°C | [1][2] |

Synthesis of Boc-L-Serine-β-lactone

The primary synthetic route to Boc-L-Serine-β-lactone involves an intramolecular cyclization of N-Boc-L-serine. A widely employed and efficient method is the Mitsunobu reaction, which utilizes triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This reaction proceeds with inversion of configuration at the β-carbon.

Experimental Protocol: Mitsunobu Reaction

This protocol is adapted from a literature procedure for the synthesis of N-(tert-Butoxycarbonyl)-L-serine β-lactone.[6]

Materials:

-

N-(tert-butoxycarbonyl)-L-serine (Boc-L-Serine)

-

Triphenylphosphine (PPh₃)

-

Diethyl azodicarboxylate (DEAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Dry ice-acetone bath

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate

Procedure:

-

A solution of triphenylphosphine in anhydrous THF is cooled to -78 °C in a dry ice-acetone bath under an inert atmosphere (e.g., argon).

-

Diethyl azodicarboxylate (DEAD) is added dropwise to the cooled solution.

-

A solution of N-(tert-butoxycarbonyl)-L-serine in anhydrous THF is then added dropwise to the reaction mixture.

-

The reaction is stirred at -78 °C for a specified time and then allowed to slowly warm to room temperature.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure N-(tert-butoxycarbonyl)-L-serine β-lactone.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Boc-L-serine-b-lactone | 98541-64-1 | FB31428 | Biosynth [biosynth.com]

- 3. scbt.com [scbt.com]

- 4. N-(tert-Butoxycarbonyl)-L-serine beta-lactone | C8H13NO4 | CID 2763194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Boc-L-Serine-beta-Lactone | 98541-64-1 | Benchchem [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Mechanism of Action of Boc-L-Serine-β-Lactone in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-L-Serine-β-lactone is a reactive chemical probe and a member of the β-lactone class of compounds, which are recognized as potent, irreversible inhibitors of serine hydrolases. This technical guide delineates the core mechanism of action of Boc-L-Serine-β-lactone, focusing on its role as a covalent modifier of the active site of this large and diverse enzyme family. While specific quantitative data for Boc-L-Serine-β-lactone is limited in publicly available literature, this document provides a comprehensive overview of the well-established principles of β-lactone-mediated enzyme inhibition, details the experimental protocols for characterizing such interactions, and illustrates the key biological pathways and experimental workflows.

Introduction: The β-Lactone Scaffold

β-lactones are four-membered cyclic esters that possess significant ring strain, rendering them susceptible to nucleophilic attack. This inherent reactivity is the basis for their biological activity as inhibitors of several enzyme classes, most notably the serine hydrolases.[1][2][3] The tert-butyloxycarbonyl (Boc) protecting group on the serine backbone of Boc-L-Serine-β-lactone modulates its solubility and cell permeability, making it a useful tool for studying serine hydrolase activity in biological systems.[4][5][6]

Core Mechanism of Action: Covalent Inhibition of Serine Hydrolases

The primary mechanism of action of Boc-L-Serine-β-lactone is the irreversible covalent modification of the catalytic serine residue within the active site of serine hydrolases.[1][7]

The process unfolds in two key steps:

-

Nucleophilic Attack: The hydroxyl group of the active site serine, a potent nucleophile, attacks the electrophilic carbonyl carbon of the β-lactone ring.

-

Ring Opening and Acylation: This attack leads to the opening of the strained four-membered ring and the formation of a stable ester bond between the inhibitor and the enzyme. This acylation of the active site serine renders the enzyme catalytically inactive.

This covalent and often irreversible inhibition makes β-lactones, including Boc-L-Serine-β-lactone, valuable tools for chemical biology and drug discovery.[3][8]

Figure 1: Covalent Inhibition of a Serine Hydrolase by Boc-L-Serine-β-Lactone.

Identifying Cellular Targets: Activity-Based Protein Profiling (ABPP)

A crucial step in understanding the biological effects of an inhibitor is the identification of its cellular targets. Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique used to identify the targets of covalent inhibitors like β-lactones within a complex proteome.[1][3][9][10]

Competitive ABPP Workflow:

-

Proteome Incubation: A cell lysate or tissue homogenate is incubated with Boc-L-Serine-β-lactone.

-

Probe Labeling: A broad-spectrum serine hydrolase activity-based probe (e.g., a fluorophosphonate coupled to a reporter tag like rhodamine or biotin) is added. This probe labels the active sites of serine hydrolases that were not inhibited by Boc-L-Serine-β-lactone.

-

Analysis: The proteome is then analyzed by SDS-PAGE and in-gel fluorescence scanning or by mass spectrometry to identify the proteins that show reduced labeling in the presence of the inhibitor. This reduction in labeling indicates that the protein is a target of Boc-L-Serine-β-lactone.[1][9]

Figure 2: Competitive Activity-Based Protein Profiling (ABPP) Workflow.

Potential Cellular Targets and Affected Signaling Pathways

While specific targets for Boc-L-Serine-β-lactone are not yet definitively reported in the literature, other β-lactones have been shown to inhibit a range of serine hydrolases, suggesting potential targets for this compound as well.[1]

| Potential Target Enzyme Class | Examples | Potential Downstream Effects |

| Lipases | Fatty Acid Synthase (FASN), Lysophospholipases (LYPLA1, LYPLA2) | Alterations in lipid metabolism, cell growth, and signaling. |

| Esterases | α/β-Hydrolase Domain Containing (ABHD) family proteins (e.g., ABHD10, ABHD16A) | Modulation of lipid signaling pathways, inflammation. |

| Proteases | Serine proteases involved in various physiological processes. | Effects on protein turnover, signaling cascades, and apoptosis. |

The inhibition of these enzymes can have significant impacts on various cellular signaling pathways. For instance, the inhibition of lipid-metabolizing serine hydrolases can affect the levels of bioactive lipids that act as signaling molecules, thereby influencing pathways related to inflammation, cell proliferation, and apoptosis.

Figure 3: Potential Impact on a Cellular Signaling Pathway.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of β-lactone inhibitors. These should be adapted and optimized for the specific enzyme and experimental system.

Serine Hydrolase Inhibition Assay (Generic Fluorogenic Assay)

This protocol describes a method to determine the inhibitory potency (e.g., IC50) of Boc-L-Serine-β-lactone against a purified serine hydrolase.

Materials:

-

Purified recombinant serine hydrolase

-

Fluorogenic substrate for the target enzyme

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.1% BSA)

-

Boc-L-Serine-β-lactone stock solution (in DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of Boc-L-Serine-β-lactone in assay buffer.

-

In a 96-well plate, add the serine hydrolase to each well (except for the no-enzyme control).

-

Add the serially diluted Boc-L-Serine-β-lactone or vehicle (DMSO) to the respective wells.

-

Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity in a kinetic mode for a set duration (e.g., 30 minutes) at the appropriate excitation and emission wavelengths.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Competitive Activity-Based Protein Profiling (ABPP) in Cell Lysates

This protocol outlines the identification of cellular targets of Boc-L-Serine-β-lactone in a complex proteome.

Materials:

-

Cell lysate (e.g., from a relevant cell line or tissue)

-

Boc-L-Serine-β-lactone stock solution (in DMSO)

-

Broad-spectrum serine hydrolase activity-based probe (e.g., FP-Rhodamine)

-

SDS-PAGE gels and running buffer

-

Fluorescence gel scanner

Procedure:

-

Adjust the protein concentration of the cell lysate to 1 mg/mL in an appropriate buffer (e.g., PBS).

-

Pre-incubate aliquots of the lysate with varying concentrations of Boc-L-Serine-β-lactone or vehicle (DMSO) for 30 minutes at 37°C.

-

Add the activity-based probe (e.g., FP-Rhodamine to a final concentration of 1 µM) to each lysate and incubate for another 30 minutes at room temperature.

-

Quench the labeling reaction by adding 2x SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Visualize the labeled proteins using a fluorescence gel scanner.

-

Identify protein bands that show a dose-dependent decrease in fluorescence intensity in the presence of Boc-L-Serine-β-lactone as potential targets. These bands can be excised and identified by mass spectrometry.[1][9]

Conclusion

Boc-L-Serine-β-lactone represents a valuable chemical tool for the study of serine hydrolases. Its mechanism of action is predicated on the covalent and irreversible acylation of the active site serine of these enzymes. While specific targets and quantitative inhibitory data for this particular compound require further investigation, the experimental frameworks of enzyme inhibition assays and activity-based protein profiling provide robust methodologies for its characterization. Future research focused on identifying the specific serine hydrolase targets of Boc-L-Serine-β-lactone and elucidating the downstream consequences of their inhibition will be crucial in realizing its full potential in drug development and as a probe for understanding complex biological processes.

References

- 1. Combining cross-metathesis and activity-based protein profiling: New β-lactone motifs for targeting serine hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boc-L-Serine-beta-Lactone | 98541-64-1 | Benchchem [benchchem.com]

- 3. β-Lactams and β-lactones as activity-based probes in chemical biology - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. chemimpex.com [chemimpex.com]

- 5. Boc-L-serine-b-lactone | 98541-64-1 | FB31428 | Biosynth [biosynth.com]

- 6. scbt.com [scbt.com]

- 7. Kinetics and mechanism of inhibition of a serine beta-lactamase by O-aryloxycarbonyl hydroxamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Low cost, versatile enzymatic synthesis of beta-lactone peptides for antibiotic or serine hydrolase inhibitor drug discovery | Washington University Office of Technology Management [tech.wustl.edu]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Insights into Boc-L-Serine-β-Lactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and synthetic aspects of N-Boc-L-serine-β-lactone, a valuable chiral building block in organic synthesis, particularly in the development of novel therapeutics. This document details the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data, a comprehensive experimental protocol for its synthesis and purification, and a visualization of its characteristic reactivity.

Spectroscopic Data

The structural integrity and purity of synthesized Boc-L-serine-β-lactone can be confirmed through NMR spectroscopy. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR spectral data for this compound.

Table 1: ¹H NMR Spectroscopic Data for Boc-L-Serine-β-lactone

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 5.25 | br d | 7.0 | 1H | NH |

| 4.90 | ddd | 7.0, 6.0, 4.5 | 1H | α-CH |

| 4.55 | t | 4.5 | 1H | β-CH₂ |

| 4.28 | t | 6.0 | 1H | β-CH₂ |

| 1.47 | s | 9H | C(CH₃)₃ |

Solvent: CDCl₃, Spectrometer Frequency: Not specified in the available data.

Table 2: ¹³C NMR Spectroscopic Data for Boc-L-Serine-β-lactone

| Chemical Shift (δ) ppm | Assignment |

| 170.0 | C=O (lactone) |

| 155.1 | C=O (Boc) |

| 80.7 | C (CH₃)₃ |

| 67.8 | β-C H₂ |

| 52.5 | α-C H |

| 28.1 | C(C H₃)₃ |

Solvent: CDCl₃, Spectrometer Frequency: Not specified in the available data.

Experimental Protocols

The following is a detailed methodology for the synthesis and purification of N-(tert-Butoxycarbonyl)-L-serine β-lactone, adapted from a verified procedure.

Synthesis of N-(tert-Butoxycarbonyl)-L-serine β-lactone

This procedure involves the cyclization of N-(tert-butoxycarbonyl)-L-serine using a Mitsunobu reaction.

Materials and Equipment:

-

N-(tert-butoxycarbonyl)-L-serine

-

Triphenylphosphine (PPh₃)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Argon or Nitrogen gas supply

-

Three-necked round-bottomed flask

-

Magnetic stirrer and stir bar

-

Low-temperature thermometer

-

Dry ice-acetone bath

-

Pressure-equalizing dropping funnel

-

Rotary evaporator

-

Flash silica gel for column chromatography

-

Hexane and Ethyl acetate

Procedure:

-

A three-necked round-bottomed flask is equipped with a magnetic stir bar, an inert gas inlet, a low-temperature thermometer, and a rubber septum.

-

The flask is charged with anhydrous THF and triphenylphosphine.

-

The solution is cooled to -78 °C using a dry ice-acetone bath.

-

Diethyl azodicarboxylate (DEAD) is added dropwise to the stirred solution.

-

A solution of N-(tert-butoxycarbonyl)-L-serine in anhydrous THF is then added dropwise to the reaction mixture at -78 °C.

-

After the addition is complete, the reaction is stirred at -78 °C for a short period and then allowed to slowly warm to room temperature.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting residue is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure N-(tert-butoxycarbonyl)-L-serine β-lactone.

Reactivity Profile: Nucleophilic Ring Opening

A key feature of β-lactones is their high reactivity towards nucleophiles, driven by the relief of ring strain. N-protected serine β-lactones are versatile intermediates that undergo regioselective ring-opening at the β-carbon upon treatment with a wide range of nucleophiles. This reaction provides a straightforward route to a variety of optically pure β-substituted α-amino acids.

The following diagram illustrates the general mechanism of nucleophilic attack on Boc-L-serine-β-lactone.

Caption: Nucleophilic ring-opening of Boc-L-Serine-β-lactone.

Unveiling the Three-Dimensional Architecture: A Technical Guide to the Crystal Structure Analysis of Boc-L-Serine-β-Lactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-L-Serine-β-lactone is a pivotal chiral building block in synthetic organic chemistry, particularly in the realm of peptide synthesis and the development of novel therapeutics.[1][2] Its unique strained β-lactone ring system imparts significant reactivity, making it a valuable precursor for the introduction of serine motifs and the construction of complex bioactive molecules.[1][2] Understanding the precise three-dimensional arrangement of atoms within its crystal lattice is paramount for comprehending its reactivity, stability, and interaction with biological targets. This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of Boc-L-Serine-β-lactone, from synthesis and crystallization to X-ray diffraction analysis. While a specific, publicly available, complete crystallographic dataset for this compound is not readily found, this guide outlines the established experimental protocols and presents known physical and structural data.

Introduction

N-(tert-Butoxycarbonyl)-L-serine-β-lactone, commonly abbreviated as Boc-L-Serine-β-lactone, is a conformationally constrained derivative of the amino acid L-serine. The presence of the tert-butoxycarbonyl (Boc) protecting group and the reactive β-lactone ring makes it a versatile intermediate in the synthesis of modified peptides and other pharmacologically relevant compounds.[1] The inherent ring strain of the four-membered lactone ring makes it susceptible to nucleophilic attack, a property that is exploited in various synthetic transformations.[2] A detailed knowledge of its solid-state conformation, derived from single-crystal X-ray diffraction, is crucial for rational drug design and for understanding its chemical behavior.

Synthesis and Crystallization

The synthesis of Boc-L-Serine-β-lactone is typically achieved through an intramolecular cyclization of N-Boc-L-serine. A common and effective method is the Mitsunobu reaction, which facilitates the dehydration and ring closure under mild conditions.[3]

Experimental Protocol: Synthesis via Mitsunobu Reaction[4]

Materials:

-

N-(tert-butoxycarbonyl)-L-serine

-

Triphenylphosphine (Ph₃P)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Dry ice-acetone bath

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

A solution of triphenylphosphine in anhydrous THF is cooled to -78 °C in a dry ice-acetone bath under an inert atmosphere (e.g., argon).[4]

-

Diethyl azodicarboxylate (DEAD) is added dropwise to the cooled solution, resulting in the formation of the Mitsunobu reagent.[4]

-

A solution of N-(tert-butoxycarbonyl)-L-serine in anhydrous THF is then added slowly to the reaction mixture.[4]

-

The reaction is stirred at -78 °C for a period and then allowed to slowly warm to room temperature.[4]

-

The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure N-(tert-butoxycarbonyl)-L-serine-β-lactone.[4]

Crystallization

Obtaining single crystals suitable for X-ray diffraction is a critical step. This is often achieved through slow evaporation of a saturated solution or by vapor diffusion.

General Protocol:

-

Dissolve the purified Boc-L-Serine-β-lactone in a minimal amount of a suitable solvent (e.g., ethyl acetate, acetone).

-

For slow evaporation, leave the solution in a loosely capped vial in a vibration-free environment.

-

For vapor diffusion, place the vial containing the solution in a larger sealed chamber containing a less polar solvent (the anti-solvent, e.g., hexane). The vapor of the anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of the compound and promoting crystallization.

Crystal Structure Analysis Workflow

The determination of a crystal structure from a single crystal involves a series of well-defined steps, from data collection to structure refinement.

Caption: Experimental workflow for the crystal structure analysis of a small molecule.

Physicochemical and Structural Data

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₃NO₄ | [1][5][6][7] |

| Molecular Weight | 187.19 g/mol | [5][6][7] |

| Appearance | White to off-white powder/crystal | [1][8] |

| Melting Point | 120 - 124 °C | [1] |

| Optical Rotation | [α]D20 = -26 ± 2° (c=1 in Acetonitrile) | [1] |

| CAS Number | 98541-64-1 | [1][5] |

Molecular Structure and Conformation

The molecular structure of Boc-L-Serine-β-lactone consists of a four-membered β-lactone ring, with the nitrogen atom of the serine backbone protected by a bulky tert-butoxycarbonyl group. The stereochemistry at the α-carbon is retained from the L-serine precursor.

Caption: Molecular connectivity of Boc-L-Serine-β-lactone.

Conclusion

The crystal structure analysis of Boc-L-Serine-β-lactone provides invaluable insights into its molecular geometry, conformation, and intermolecular interactions in the solid state. This information is fundamental for computational modeling, understanding its reactivity, and for the rational design of new derivatives with enhanced biological activity. While a publicly accessible, complete crystallographic dataset is currently elusive, the established protocols for its synthesis and the general workflow for its structural determination outlined in this guide provide a solid foundation for researchers in the field. Further studies to elucidate its detailed crystal structure are warranted and would be a significant contribution to the fields of medicinal chemistry and materials science.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Boc-L-Serine-beta-Lactone | 98541-64-1 | Benchchem [benchchem.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. N-(tert-Butoxycarbonyl)-L-serine beta-lactone | C8H13NO4 | CID 2763194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Boc-L-serine-b-lactone | 98541-64-1 | FB31428 | Biosynth [biosynth.com]

- 7. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 8. N-(tert-Butoxycarbonyl)-L-serine beta-Lactone | 98541-64-1 | TCI AMERICA [tcichemicals.com]

Understanding the Ring Strain of Boc-L-Serine-β-Lactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-L-Serine-β-lactone is a versatile and highly reactive building block in synthetic organic chemistry, particularly in the realm of peptide synthesis and drug development. Its utility is intrinsically linked to the significant ring strain inherent in its four-membered β-lactone ring. This high degree of strain renders the lactone susceptible to nucleophilic attack, facilitating a variety of ring-opening reactions that are fundamental to its application. This technical guide provides an in-depth analysis of the ring strain of Boc-L-Serine-β-lactone, presenting quantitative data on its thermodynamic properties, a detailed examination of its molecular geometry, and comprehensive experimental protocols for its synthesis and its application as a serine protease inhibitor. This document is intended to serve as a critical resource for researchers leveraging the unique reactivity of this compound in their scientific endeavors.

Introduction

β-Lactones, or 2-oxetanones, are a class of cyclic esters characterized by a four-membered ring. This structural motif is associated with substantial ring strain, a consequence of deviations from ideal bond angles and torsional strain. In the case of Boc-L-Serine-β-lactone, this inherent strain is the primary driver of its chemical reactivity, making it an excellent electrophile for a range of nucleophiles.[1] This reactivity has been widely exploited in the synthesis of modified amino acids, peptides, and as a warhead for inhibiting certain classes of enzymes, notably serine proteases.[2][3] Understanding the quantitative aspects of this ring strain is therefore crucial for predicting and controlling its reactivity in complex synthetic transformations and for designing novel therapeutic agents.

Quantitative Analysis of Ring Strain

Thermodynamic Data

The thermodynamic instability of the β-lactone ring is reflected in its thermochemical properties. The standard enthalpy of formation and combustion for liquid β-propiolactone provide a quantitative measure of its high energy state.

| Thermodynamic Property | Value (kJ/mol) | Reference |

| Standard Liquid Enthalpy of Combustion (ΔcH°liquid) | -1419.0 ± 1.2 | [4] |

| Liquid Phase Enthalpy of Formation (ΔfH°liquid) | -333.2 ± 1.2 | [4] |

The significant negative enthalpy of formation indicates the strained nature of the molecule. The relief of this strain is a major driving force for its reactions.[5]

Molecular Geometry and Bond Strain

The ring strain in β-lactones arises primarily from angle strain. The ideal sp³ bond angle is approximately 109.5°, while sp² centers prefer angles of 120°. The geometry of a four-membered ring forces these angles to be significantly compressed. While precise crystallographic data for 2-oxetanone is scarce, X-ray crystallography of analogous oxetanes reveals internal ring bond angles of approximately 88° at the oxygen atom and around 90° for the other ring constituents.[6] This severe deviation from ideal bond angles leads to substantial angle strain.

| Parameter | Ideal Angle (°) | Approximate Angle in 2-Oxetanone Ring (°) |

| C-O-C | 109.5 | ~88 |

| O-C-C | 109.5 | ~90 |

| C-C-C | 109.5 | ~90 |

| O=C-O | 120 | ~90 |

Note: The approximate angles are based on data from analogous oxetane structures and serve as an illustration of the geometric strain.[6]

Synthesis and Reactivity

The synthesis of Boc-L-Serine-β-lactone is most commonly achieved through an intramolecular cyclization of N-Boc-L-serine, typically via the Mitsunobu reaction. The high reactivity of the resulting β-lactone is then harnessed in subsequent ring-opening reactions.

Synthesis via Mitsunobu Reaction

The Mitsunobu reaction provides an efficient method for the dehydration and cyclization of N-Boc-L-serine to form the corresponding β-lactone. The reaction proceeds with inversion of stereochemistry at the β-carbon.

Reactivity: Nucleophilic Ring Opening

The high ring strain of the β-lactone makes it an excellent electrophile. Nucleophiles can attack either the carbonyl carbon (acyl cleavage) or the β-carbon (alkyl-oxygen cleavage), leading to ring opening and the formation of stable adducts. The regioselectivity of the attack depends on the nature of the nucleophile and the reaction conditions.

Application as a Serine Protease Inhibitor

Boc-L-Serine-β-lactone and its derivatives are effective irreversible inhibitors of serine proteases, such as chymotrypsin. The strained β-lactone ring acts as a "warhead," acylating the active site serine residue of the enzyme, thereby rendering it inactive.[3][5]

Mechanism of Inhibition

The inhibition mechanism involves the nucleophilic attack of the active site serine hydroxyl group on the carbonyl carbon of the β-lactone. This leads to the formation of a stable acyl-enzyme intermediate, effectively sequestering the enzyme and preventing it from participating in its normal catalytic cycle.

Experimental Protocols

Synthesis of N-tert-Butoxycarbonyl-L-serine β-Lactone

This protocol is adapted from a standard procedure for the Mitsunobu cyclization of N-protected serine.

Materials:

-

N-Boc-L-serine

-

Triphenylphosphine (PPh₃)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Dry ice/acetone bath

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve N-Boc-L-serine (1 equivalent) and triphenylphosphine (1.1 equivalents) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of DEAD or DIAD (1.1 equivalents) in anhydrous THF dropwise to the cooled solution.

-

Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure Boc-L-Serine-β-lactone.

Protocol for Chymotrypsin Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of Boc-L-Serine-β-lactone against α-chymotrypsin.

Materials:

-

α-Chymotrypsin from bovine pancreas

-

N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (SAAPpNA) or other suitable chromogenic substrate

-

Boc-L-Serine-β-lactone

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of α-chymotrypsin in Tris-HCl buffer.

-

Prepare a stock solution of the substrate (SAAPpNA) in DMSO.

-

Prepare a stock solution of Boc-L-Serine-β-lactone in DMSO. Create a dilution series to test a range of inhibitor concentrations.

-

-

Assay Setup:

-

In a 96-well plate, add the Tris-HCl buffer to each well.

-

Add the desired volume of the inhibitor solution (or DMSO for control wells) to the appropriate wells.

-

Add the α-chymotrypsin solution to all wells to initiate a pre-incubation period (e.g., 15-30 minutes at room temperature) to allow for inhibitor binding.

-

-

Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Immediately place the microplate in a plate reader and measure the increase in absorbance at 405 nm (due to the release of p-nitroaniline) over time.

-

-

Data Analysis:

-

Calculate the initial reaction velocities (rates) from the linear portion of the absorbance vs. time plots.

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

Conclusion

The significant ring strain of Boc-L-Serine-β-lactone is the cornerstone of its chemical utility. This guide has provided a quantitative and mechanistic framework for understanding this strain, from thermodynamic data and geometric considerations to its practical application in synthesis and enzyme inhibition. The detailed experimental protocols offer a starting point for researchers to harness the unique reactivity of this valuable compound. A thorough comprehension of the principles outlined herein will empower scientists and drug development professionals to effectively utilize Boc-L-Serine-β-lactone in the creation of novel peptides, complex molecules, and targeted therapeutics.

References

- 1. Boc-L-Serine-beta-Lactone | 98541-64-1 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Cleavage of beta-lactone ring by serine protease. Mechanistic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Oxetanone, 4-(chloromethyl)- (6737-16-2) for sale [vulcanchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Stability and Degradation Pathways of Beta-Lactones

Beta-lactones, four-membered cyclic esters, are a class of compounds renowned for their high reactivity and significant role as versatile synthetic intermediates and as core structural motifs in various biologically active molecules.[1] Their utility, however, is intrinsically linked to their chemical instability, which is dictated by the significant ring strain inherent in the 2-oxetanone structure.[2][3] This high reactivity makes them susceptible to a variety of degradation pathways, which can impact their efficacy, shelf-life, and safety profile in therapeutic applications.

This technical guide provides a comprehensive overview of the factors governing the stability of beta-lactones and details their primary degradation pathways. It includes quantitative stability data, detailed experimental protocols for stability assessment, and visual diagrams of key chemical transformations and workflows to support researchers in the handling, formulation, and development of beta-lactone-containing compounds.

Factors Influencing Beta-Lactone Stability

The stability of a beta-lactone is not an intrinsic constant but is highly dependent on its chemical structure and its surrounding environment. Understanding these factors is critical for predicting and controlling degradation.

-

Ring Strain: The planar, four-membered ring of a beta-lactone possesses considerable angle and torsional strain, making it a potent electrophile and highly susceptible to nucleophilic attack and ring-opening reactions.[2][3] This inherent reactivity is the primary driver of its instability compared to larger, less-strained lactones like gamma- and delta-lactones.

-

Structural Effects: Substituents on the beta-lactone ring can significantly alter its stability. For example, β-propiolactone is over four times more reactive towards hydrolysis in neutral water than β-butyrolactone.[4][5] This is attributed to the electron-donating effect of the methyl group in β-butyrolactone, which slightly reduces the electrophilicity of the carbonyl carbon.[4][6]

-

pH: The pH of the solution is a critical determinant of stability, primarily by influencing the rate of hydrolysis. Degradation is often catalyzed by both acidic and basic conditions.[7][8] Base-catalyzed hydrolysis is typically much faster than hydrolysis at neutral or acidic pH.[9] For Salinosporamide A, a potent proteasome inhibitor with a β-lactone ring, degradation is pH-independent between pH 1-5 but becomes base-dependent above pH 6.5.[7]

-

Temperature: Increased temperature accelerates the rate of degradation, as with most chemical reactions.[9] For beta-propiolactone (BPL), hydrolysis is almost complete after 2-3 hours at 37°C, whereas it can take days at 4°C.[10][11] Long-term storage of solid beta-lactones is recommended at -20°C or below to minimize thermal degradation.[12]

-

Solvent and Buffer Effects: The choice of solvent and buffer can have a profound impact on stability. The reactivity of beta-lactones tends to decrease as the percentage of an organic co-solvent like dioxane increases in an aqueous solution.[4][5] Furthermore, nucleophilic buffer species, such as phosphate in PBS, can directly attack the lactone ring and accelerate degradation compared to non-nucleophilic buffers like HEPES or MOPS.[12]

Major Degradation Pathways

Beta-lactones degrade primarily through three main pathways: hydrolysis, aminolysis, and thermal decomposition.

Hydrolysis

Hydrolysis is the most common degradation pathway for beta-lactones in aqueous environments. The reaction involves the nucleophilic attack of water on the carbonyl carbon, leading to the cleavage of the ester bond and the formation of a β-hydroxy carboxylic acid.[13] This process can be uncatalyzed (neutral hydrolysis) or catalyzed by acid or base, with the base-catalyzed pathway generally being the most rapid.[9][14] The reaction proceeds via an acyl-oxygen bond cleavage.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. Reactions of β-Propiolactone with Nucleobase Analogues, Nucleosides, and Peptides: IMPLICATIONS FOR THE INACTIVATION OF VIRUSES - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Reactivity of lactones and GHB formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. A mechanistic and kinetic study of the beta-lactone hydrolysis of Salinosporamide A (NPI-0052), a novel proteasome inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scialert.net [scialert.net]

- 11. β-Propiolactone, its application and assay methods - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. benchchem.com [benchchem.com]

- 13. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 14. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

Methodological & Application

Synthesis of Boc-L-Serine-β-Lactone via Mitsunobu Reaction: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of N-tert-butoxycarbonyl-L-serine β-lactone (Boc-L-Serine-β-lactone), a valuable chiral building block in the synthesis of β-substituted α-amino acids and various bioactive molecules. The synthesis is achieved through an intramolecular Mitsunobu reaction of Boc-L-serine. This method is highly efficient and proceeds with a complete inversion of stereochemistry at the β-carbon, ensuring the formation of the optically pure product.[1][2] This document outlines the reaction mechanism, provides a comprehensive experimental protocol, and summarizes key quantitative data.

Introduction

β-lactones are four-membered cyclic esters that serve as versatile intermediates in organic synthesis. In particular, chiral β-lactones derived from amino acids are crucial precursors for the synthesis of modified peptides, enzyme inhibitors, and other pharmaceutically relevant compounds.[3][4] The Mitsunobu reaction offers a reliable and stereospecific method for the cyclization of N-protected serine derivatives to their corresponding β-lactones.[1] The reaction utilizes triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to facilitate the intramolecular dehydration and ring closure.[1][5] A key advantage of this method is the inversion of configuration at the β-carbon, which allows for the synthesis of optically pure β-lactones from readily available enantiopure N-protected serine.[1][2]

Reaction Mechanism and Workflow

The Mitsunobu reaction is a complex process that begins with the formation of a betaine intermediate from the reaction of triphenylphosphine and an azodicarboxylate.[2][6] This intermediate then activates the hydroxyl group of Boc-L-serine, making it a good leaving group. The carboxylate of the same molecule then acts as an intramolecular nucleophile, attacking the β-carbon in an Sₙ2 fashion to displace the activated hydroxyl group and form the β-lactone ring with inversion of stereochemistry.[5]

Caption: Experimental workflow for the synthesis of Boc-L-Serine-β-lactone via the Mitsunobu reaction.

Quantitative Data Summary

The following table summarizes the typical quantitative parameters for the synthesis of Boc-L-Serine-β-lactone as described in the detailed protocol.

| Parameter | Value | Reference |

| Reactants | ||

| N-(tert-butoxycarbonyl)-L-serine | 32.8 g (160 mmol) | [7] |

| Triphenylphosphine | 42.1 g (160 mmol) | [7] |

| Diethyl azodicarboxylate (DEAD) | 27.86 g (160 mmol) | [7] |

| Solvent | ||

| Anhydrous Tetrahydrofuran (THF) | 1.1 L (for reagents) + 240 mL (for serine) | [7] |

| Reaction Conditions | ||

| Initial Temperature | -78°C | [7] |

| Addition Time (Boc-L-serine) | 30 min | [7] |

| Stirring Time at -78°C | 20 min (post-addition) | [7] |

| Warming Time | 2.5 hours to room temperature | [7] |

| Purification | ||

| Chromatography | Flash silica gel | [7] |

| Eluent | Hexane/Ethyl acetate (85:15 then 7:3) | [7] |

| Yield | ||

| Product Yield | 12.07 g (40%) | [7] |

| Product Characterization | ||

| Molecular Formula | C₈H₁₃NO₄ | [4][8] |

| Molecular Weight | 187.19 g/mol | [8][9] |

| Appearance | White or off-white powder | [4] |

| Melting Point | 120 - 124 °C | [4] |

| Optical Rotation [α]D²⁰ | -26 ± 2° (c=1 in ACN) | [4] |

Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses.[7]

Materials and Equipment:

-

N-(tert-butoxycarbonyl)-L-serine (dried over P₂O₅)

-

Triphenylphosphine (dried over P₂O₅)

-

Diethyl azodicarboxylate (DEAD), distilled

-

Anhydrous tetrahydrofuran (THF), distilled from sodium benzophenone ketyl

-

Hexane and Ethyl Acetate (for chromatography)

-

Silica gel for flash chromatography

-

2-L three-necked round-bottomed flask

-

Magnetic stirrer

-

Low-temperature thermometer

-

Dry ice-acetone bath

-

Pressure-equalizing dropping funnel

-

Rotary evaporator

-

Standard glassware for workup and chromatography

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Apparatus Setup: Assemble a 2-L, three-necked, round-bottomed flask equipped with a magnetic stirring bar, an argon inlet, a low-temperature thermometer, and a rubber septum. Ensure all glassware is oven-dried and assembled under an inert atmosphere.[7]

-

Reagent Preparation:

-

Charge the reaction flask with anhydrous THF (1.1 L) and triphenylphosphine (42.1 g, 160 mmol). Stir until the triphenylphosphine is completely dissolved.[7]

-

Cool the flask to -78°C using a dry ice-acetone bath.[7]

-

Slowly add distilled diethyl azodicarboxylate (DEAD) (27.86 g, 160 mmol) dropwise via syringe over 10 minutes. A pale yellow solution will form, which may become a milky slurry. Stir for an additional 10 minutes at -78°C.[7]

-

In a separate 1-L pressure-equalizing dropping funnel, prepare a solution of dried N-(tert-butoxycarbonyl)-L-serine (32.8 g, 160 mmol) in anhydrous THF (240 mL).[7]

-

-

Reaction:

-

Replace the rubber septum on the reaction flask with the dropping funnel containing the Boc-L-serine solution.

-

Add the Boc-L-serine solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -78°C.[7]

-

After the addition is complete, stir the mixture for an additional 20 minutes at -78°C.[7]

-

Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature over approximately 2.5 hours with continuous stirring.[7]

-

-

Workup and Purification:

-

Remove the solvent from the reaction mixture using a rotary evaporator at 35°C. The residue will be a pale yellow syrup.[7]

-

Suspend the syrup in a hexane/ethyl acetate mixture (85:15, 20 mL) and slurry to precipitate triphenylphosphine oxide and the reduced hydrazide.

-

Filter the solid by-products and wash with a small amount of the same solvent mixture.

-

Dilute the filtrate with ethyl acetate (30 mL) and apply it to a flash silica gel column (800 g) packed with hexane/ethyl acetate (85:15).[7]

-

Elute the column with hexane/ethyl acetate (85:15).

-

Change the eluent to hexane/ethyl acetate (7:3) to elute the product.[7]

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

Combine the fractions containing the pure product and concentrate them on a rotary evaporator to yield N-(tert-butoxycarbonyl)-L-serine β-lactone as a white solid.[7]

-

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Diethyl azodicarboxylate (DEAD) is toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Triphenylphosphine is an irritant. Avoid inhalation and contact with skin.

-

The reaction should be conducted under an inert atmosphere as the reagents are sensitive to moisture.

-

The dry ice-acetone bath is extremely cold; use cryogenic gloves when handling.

Conclusion

The Mitsunobu reaction provides an effective and stereospecific route for the synthesis of Boc-L-Serine-β-lactone from Boc-L-serine. Careful control of reaction conditions, particularly temperature, is crucial for achieving good yields and minimizing side reactions.[1] The detailed protocol and data presented in this application note offer a comprehensive guide for researchers and professionals in the fields of organic synthesis and drug development.

References

- 1. Boc-L-Serine-beta-Lactone | 98541-64-1 | Benchchem [benchchem.com]

- 2. Mitsunobu Reaction [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. scbt.com [scbt.com]

- 9. N-(tert-Butoxycarbonyl)-L-serine beta-lactone | C8H13NO4 | CID 2763194 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Boc-L-Serine-β-Lactone

Audience: Researchers, scientists, and drug development professionals.

Introduction

Boc-L-serine-β-lactone, also known as (S)-3-(tert-butoxycarbonylamino)-2-oxetanone, is a valuable chiral building block in organic synthesis, particularly in the preparation of modified amino acids, peptide-based therapeutics, and other bioactive molecules.[1][2] Its strained β-lactone ring makes it a versatile electrophile for reactions with various nucleophiles.[3] The most common and effective method for its synthesis is the intramolecular cyclization of N-Boc-L-serine via the Mitsunobu reaction.[3][4][5][6][7] This protocol provides a detailed procedure for this synthesis, along with characterization data.

Reaction Scheme

The synthesis involves the intramolecular cyclization of N-(tert-butoxycarbonyl)-L-serine using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in an appropriate solvent like tetrahydrofuran (THF).[8] The reaction proceeds with inversion of stereochemistry at the β-carbon.[5][7]

Overall Reaction:

N-Boc-L-Serine → Boc-L-Serine-β-Lactone

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of Boc-L-Serine-β-Lactone.

| Parameter | Value | Reference |

| Starting Material | ||

| N-(tert-butoxycarbonyl)-L-serine | 32.8 g (160 mmol) | [8] |

| Reagents | ||

| Triphenylphosphine (PPh₃) | 42.1 g (160 mmol) | [8] |

| Diethyl azodicarboxylate (DEAD) | 27.86 g (160 mmol) | [8] |

| Solvent | ||

| Tetrahydrofuran (THF) | 1.1 L (for reagents) + 240 mL (for starting material) | [8] |

| Reaction Conditions | ||

| Initial Temperature | -78 °C | [8] |

| Reaction Time at -78 °C | 30 min (addition) + 20 min (stirring) | [8] |

| Warming to Room Temperature | 2.5 hours | [8] |

| Purification | ||

| Chromatography | Flash silica gel | [8] |

| Eluent | Hexane/Ethyl acetate (85/15 followed by 7/3) | [8] |

| Product Characterization | ||

| Yield | 40% (12.07 g) | [8] |

| Appearance | White or off-white powder | [1] |

| Melting Point | 120 - 124 °C | [1] |

| Optical Rotation [α]D20 | -26 ± 2° (c=1 in ACN) | [1] |

| Molecular Formula | C₈H₁₃NO₄ | [1] |

| Molecular Weight | 187.2 g/mol | [1] |

Experimental Protocol

This protocol is based on the procedure reported in Organic Syntheses.[8]

Materials and Equipment:

-

N-(tert-butoxycarbonyl)-L-serine (dried over P₂O₅ for 24 hours)[8]

-

Triphenylphosphine (dried over P₂O₅ for 72 hours)[8]

-

Diethyl azodicarboxylate (DEAD), distilled[8]

-

Tetrahydrofuran (THF), anhydrous (distilled from sodium benzophenone ketyl)[8]

-

Hexane, HPLC grade

-

Ethyl acetate, HPLC grade

-

Silica gel for flash chromatography

-

2-L three-necked round-bottomed flask

-

Magnetic stirrer and stirring bar

-

Low-temperature thermometer

-